molecular formula C32H40Cl3N3O2 B605793 Azeliragon HCl CAS No. 1284150-65-7

Azeliragon HCl

Cat. No.: B605793
CAS No.: 1284150-65-7
M. Wt: 605.041
InChI Key: CQAGJWKITXAOAM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of azeliragon hydrochloride involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

Azeliragon hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Azeliragon hydrochloride exerts its effects by inhibiting the receptor for advanced glycation end products (RAGE). RAGE is a cell surface receptor that binds to various ligands, including advanced glycation end products, S100 proteins, and amyloid-beta peptides. By blocking RAGE, azeliragon hydrochloride reduces inflammation, oxidative stress, and other pathological processes associated with Alzheimer’s disease and cancer .

Biological Activity

Azeliragon HCl, also known as TTP488, is an oral small molecule antagonist of the Receptor for Advanced Glycation End-products (RAGE). This compound has garnered attention for its potential therapeutic effects in various pathological conditions, particularly Alzheimer's disease (AD) and certain cancer types. This article reviews the biological activity of Azeliragon, focusing on its mechanisms of action, clinical studies, and relevant case studies.

Azeliragon functions primarily by inhibiting RAGE, a receptor implicated in inflammation and amyloid beta (Aβ) deposition in the brain. RAGE activation is associated with the progression of neurodegenerative diseases and cancer metastasis. By blocking RAGE, Azeliragon aims to reduce neuroinflammation and Aβ accumulation, which are critical factors in the pathogenesis of Alzheimer's disease.

Key Mechanisms:

  • Inhibition of Inflammatory Pathways : Azeliragon has been shown to reduce inflammatory cytokines and improve cerebral blood flow in preclinical models .
  • Reduction of Aβ Plaque Deposition : Studies indicate that Azeliragon decreases Aβ plaque formation, which is a hallmark of Alzheimer's pathology .
  • Impact on Cancer Metastasis : Recent studies suggest that Azeliragon may impair metastasis in triple-negative breast cancer (TNBC) models by disrupting RAGE signaling pathways associated with tumor progression .

Alzheimer’s Disease Trials

Azeliragon has undergone several clinical trials to evaluate its efficacy in treating mild Alzheimer's disease:

  • Phase 2b Study : This study indicated that patients receiving Azeliragon showed a significant reduction in cognitive decline compared to placebo, particularly in patients with mild AD. The change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) was 3.1 points in favor of Azeliragon .
  • STEADFAST Trial : Although this Phase 3 trial did not meet its co-primary endpoints, post-hoc analyses suggested potential benefits for patients with coexisting type 2 diabetes .
  • Ongoing Trials : New Phase II trials are exploring Azeliragon's effects in patients with mild AD and type 2 diabetes, aiming to confirm its therapeutic potential based on earlier findings .

Cancer Studies

Recent investigations have also focused on the role of Azeliragon in cancer treatment:

  • Triple-Negative Breast Cancer : A study demonstrated that Azeliragon significantly reduced metastasis in TNBC models, highlighting its potential as an adjunct therapy for aggressive cancer types .

Preclinical Evidence

Numerous preclinical studies have reinforced the biological activity of Azeliragon:

Study FocusFindings
Alzheimer’s DiseaseReduced Aβ plaque deposition and inflammatory cytokines; improved cognition .
Cancer MetastasisImpaired metastasis in TNBC models; altered gene expression associated with metastasis .
NeuroinflammationDecreased levels of inflammatory markers and improved cerebral blood flow .

Case Studies

  • Alzheimer’s Disease Patient Case : In a cohort study involving patients with mild AD, participants receiving Azeliragon showed improved cognitive scores over 18 months compared to those on placebo. Notably, patients with type 2 diabetes exhibited more pronounced benefits .
  • Cancer Patient Case : In an experimental model of TNBC treated with Azeliragon, significant reductions in tumor size and metastatic spread were observed compared to control groups, suggesting a promising avenue for further research into RAGE inhibition as a cancer therapy .

Properties

IUPAC Name

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38ClN3O2.2ClH/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29;;/h10-21,24H,4-9,22-23H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAGJWKITXAOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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